Technical Guide: 5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0)
Technical Guide: 5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0)
Executive Summary
5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0) is a critical synthetic intermediate in the development of fluoropyrimidine-based antimetabolites. Its primary industrial significance lies in its role as the gateway precursor for the synthesis of Capecitabine (Xeloda®) , an orally administered prodrug of 5-Fluorouracil (5-FU) used in the treatment of metastatic breast and colorectal cancers.
By selectively protecting the 2' and 3' hydroxyl groups of the ribose moiety with an isopropylidene (acetonide) group, this compound allows for regio-selective functionalization at the 5'-hydroxyl or the N4-amino positions. This guide details the physicochemical properties, validated synthesis protocols, and quality control parameters required for the rigorous handling of this compound in drug discovery and process chemistry environments.
Chemical Identity & Physicochemical Properties
| Property | Specification |
| Chemical Name | 5-Fluoro-2',3'-O-isopropylidenecytidine |
| CAS Number | 61787-04-0 |
| Synonyms | 2',3'-O-Isopropylidene-5-fluorocytidine; 5-Fluoro-2',3'-O-(1-methylethylidene)cytidine |
| Molecular Formula | C₁₂H₁₆FN₃O₅ |
| Molecular Weight | 301.27 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 190–192 °C (dec.)[1] |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexane |
| pKa | ~2.5 (N3 protonation), ~13 (Sugar OH) |
| Stability | Stable under anhydrous conditions; Hydrolyzes in aqueous acid to 5-fluorocytidine |
Synthetic Utility & Mechanism[2][3]
The "Gateway" Protection Strategy
The strategic value of CAS 61787-04-0 is the acetonide protection of the cis-diol system. In nucleoside chemistry, the 2' and 3' hydroxyls are chemically similar and difficult to differentiate. By locking them into a cyclic ketal, the 5'-hydroxyl group becomes the sole free primary alcohol, and the N4-amine remains available for carbamoylation—the key step in Capecitabine synthesis.
Diagram 1: Synthesis of 5-Fluoro-2',3'-O-isopropylidenecytidine
The following workflow illustrates the acid-catalyzed ketalization of 5-fluorocytidine using 2,2-dimethoxypropane (DMP) as the acetonide source.
Caption: Acid-catalyzed acetonide protection of 5-fluorocytidine using 2,2-dimethoxypropane.
Experimental Protocol: Synthesis & Purification
Objective: Preparation of 5-Fluoro-2',3'-O-isopropylidenecytidine from 5-fluorocytidine.
Reagents Required:
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5-Fluorocytidine (10.0 g, 38.3 mmol)
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2,2-Dimethoxypropane (DMP) (25 mL, excess)
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Acetone (anhydrous, 100 mL)
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p-Toluenesulfonic acid monohydrate (p-TsOH) (2.0 g, catalytic)
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Sodium bicarbonate (NaHCO₃) (solid)
Step-by-Step Methodology:
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Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend 5-fluorocytidine (10.0 g) in anhydrous acetone (100 mL).
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Activation: Add 2,2-dimethoxypropane (25 mL) followed by p-TsOH (2.0 g).
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Expert Insight: The addition of DMP serves a dual purpose: it acts as the reagent for acetonide formation and as a water scavenger (generating acetone and methanol), driving the equilibrium forward.
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Reaction: Stir the mixture at room temperature (20–25 °C). The suspension should gradually clear as the starting material dissolves and converts to the more lipophilic acetonide product.
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Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM). The product (Rf ~0.5) will move faster than the polar starting material (Rf ~0.1). Reaction time is typically 2–4 hours.
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Quenching: Once conversion is complete (>98% by TLC), add solid NaHCO₃ (3.0 g) and stir for 30 minutes to neutralize the acid catalyst. This step is critical to prevent hydrolysis of the acid-labile acetonide during workup.
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Workup: Filter the mixture to remove the solid salts. Concentrate the filtrate under reduced pressure (Rotavap, <40 °C) to obtain a white solid residue.
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Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture.
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Yield: Expected yield is 85–92% (approx. 10–11 g).
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Downstream Application: Capecitabine Synthesis
The primary industrial utility of CAS 61787-04-0 is in the synthesis of Capecitabine. The acetonide group protects the sugar, allowing the N4-amino group to be reacted with n-pentyl chloroformate without side reactions on the ribose hydroxyls.
Diagram 2: Capecitabine Synthesis Pathway
Caption: Pathway converting the acetonide intermediate to the final drug Capecitabine.
Quality Control & Analytical Validation
To ensure the integrity of CAS 61787-04-0, the following analytical parameters must be met.
A. High-Performance Liquid Chromatography (HPLC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Phosphoric acid in Water.
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B: Acetonitrile.
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Gradient: 5% B to 60% B over 20 minutes.
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Detection: UV at 268 nm (Lambda max for 5-fluorocytosine chromophore).
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Retention Time: The acetonide is significantly more hydrophobic than 5-fluorocytidine and will elute later.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the isopropylidene group is easily validated by two characteristic methyl singlets.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.95 | d, J=7.0 Hz | H-6 (Pyrimidine ring) |
| (DMSO-d₆) | 5.85 | d, J=2.5 Hz | H-1' (Anomeric proton) |
| 4.90 | dd | H-2', H-3' (Sugar ring) | |
| 3.60 | m | H-5', H-5'' | |
| 1.48 | s | CH₃ (Isopropylidene) | |
| 1.29 | s | CH₃ (Isopropylidene) | |
| ¹⁹F NMR | -165.5 | s | 5-F (Fluorine signal) |
Handling, Stability & Safety
Stability Profile
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Acid Sensitivity: The acetonide group is highly acid-labile . Exposure to aqueous acids (HCl, acetic acid) will remove the protecting group, reverting the compound to 5-fluorocytidine.
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Storage: Store at -20 °C in a desiccator. Protect from moisture. The compound is hygroscopic.
Safety Precautions
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Hazard Classification: Irritant (Skin/Eye).
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Toxicology: As a nucleoside analogue and precursor to 5-FU, it should be handled with cytotoxic precautions . Use a fume hood, nitrile gloves, and eye protection. Avoid inhalation of dust.
References
- Title: Process for the preparation of N4-(substituted oxycarbonyl)-5'-deoxy-5-fluorocytidine compounds.
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Acetonide Protection Methodology
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Title: 2,2-Dimethoxypropane: A versatile reagent in organic synthesis.[2]
- Source:Journal of Organic Chemistry.
- Context: Standard protocol for cis-diol protection using DMP/p-TsOH.
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Analytical Characterization (NMR/HPLC)
- Title: 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy.
- Source:Nucleic Acids Research (via NIH PubMed Central).
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Link:[Link]
- Note: Provides comparative NMR data for fluorinated cytidine analogues used to valid
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Safety Data
- Title: 5-Fluorocytidine Safety D
- Source: PubChem Labor
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Link:[Link]
